molecular formula C17H16N2O4 B14258647 2-Oxazolidinone, 3-[(1S)-2-nitro-1-phenylethyl]-4-phenyl-, (4S)- CAS No. 189350-25-2

2-Oxazolidinone, 3-[(1S)-2-nitro-1-phenylethyl]-4-phenyl-, (4S)-

Cat. No.: B14258647
CAS No.: 189350-25-2
M. Wt: 312.32 g/mol
InChI Key: TXXQPNWGTWILFL-HZPDHXFCSA-N
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Description

2-Oxazolidinone, 3-[(1S)-2-nitro-1-phenylethyl]-4-phenyl-, (4S)- is a compound belonging to the oxazolidinone class, which is characterized by a five-membered heterocyclic ring containing both nitrogen and oxygen atoms. This compound is of significant interest in medicinal chemistry due to its potential pharmacological applications .

Preparation Methods

The synthesis of 2-oxazolidinone derivatives typically involves the reaction of isocyanates with epoxides. A common method employs bifunctional phase-transfer catalysts to facilitate the [3 + 2] coupling reaction, yielding 2-oxazolidinones in high yields under controlled conditions . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high efficiency and purity of the final product.

Chemical Reactions Analysis

2-Oxazolidinone derivatives undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Oxazolidinone derivatives have broad applications in scientific research. They are extensively studied for their antibacterial properties, particularly against Gram-positive bacteria. These compounds are also investigated for their potential anticancer, anti-inflammatory, and antituberculosis activities . In addition, they serve as chiral auxiliaries in stereoselective transformations in organic synthesis .

Mechanism of Action

The mechanism of action of 2-oxazolidinone derivatives involves the inhibition of bacterial protein synthesis. These compounds bind to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the 70S initiation complex essential for bacterial reproduction . This unique mechanism makes them effective against multidrug-resistant bacteria.

Comparison with Similar Compounds

Similar compounds to 2-oxazolidinone include linezolid, tedizolid, and radezolid. These compounds share the oxazolidinone core structure but differ in their substituents, which can affect their pharmacological properties and efficacy. For instance, linezolid and tedizolid are well-known for their antibacterial activity, while radezolid is under investigation for its potential enhanced efficacy .

Properties

CAS No.

189350-25-2

Molecular Formula

C17H16N2O4

Molecular Weight

312.32 g/mol

IUPAC Name

(4S)-3-[(1S)-2-nitro-1-phenylethyl]-4-phenyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C17H16N2O4/c20-17-19(16(12-23-17)14-9-5-2-6-10-14)15(11-18(21)22)13-7-3-1-4-8-13/h1-10,15-16H,11-12H2/t15-,16-/m1/s1

InChI Key

TXXQPNWGTWILFL-HZPDHXFCSA-N

Isomeric SMILES

C1[C@@H](N(C(=O)O1)[C@H](C[N+](=O)[O-])C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C1C(N(C(=O)O1)C(C[N+](=O)[O-])C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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